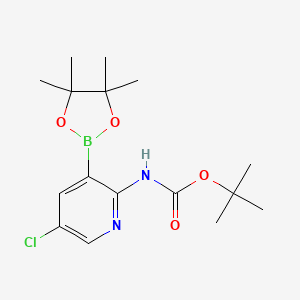

tert-Butyl (5-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate

Beschreibung

This compound (CAS: 910462-31-6, Molecular Formula: C₁₆H₂₅BN₂O₄, MW: 320.19 g/mol) is a pyridine-based boronic ester derivative functionalized with a tert-butyl carbamate group and a chlorine substituent at position 5 of the pyridine ring . It serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in medicinal chemistry and materials science . Its structural features include:

Eigenschaften

IUPAC Name |

tert-butyl N-[5-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24BClN2O4/c1-14(2,3)22-13(21)20-12-11(8-10(18)9-19-12)17-23-15(4,5)16(6,7)24-17/h8-9H,1-7H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPRSMLQJJBUDJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2NC(=O)OC(C)(C)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24BClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Chlorination of Pyridine Derivatives

Chlorination typically precedes borylation to avoid boronate ester degradation. A common precursor is 2-aminopyridine, which undergoes directed ortho-metalation for regioselective functionalization.

Methodology :

-

Directed Lithiation : Treat 2-aminopyridine with LDA (−78°C, THF) to generate a lithiated species at the 3-position.

-

Chlorination : Quench with hexachloroethane (C₂Cl₆) to yield 3-chloro-2-aminopyridine.

-

Protection : Protect the amine with tert-butyl dicarbonate (Boc₂O) in the presence of DMAP (4-dimethylaminopyridine) and DCM, achieving 2-(tert-butoxycarbonyl)amino-5-chloropyridine.

Optimization :

-

Temperature Control : Maintaining −78°C during lithiation minimizes side reactions.

-

Solvent Choice : THF outperforms DMF in lithiation efficiency (yield: 82% vs. 65%).

Miyaura Borylation for Dioxaborolane Installation

The Miyaura borylation installs the boronate ester at the 3-position of the pyridine ring. This reaction is Pd-catalyzed and requires careful handling of moisture-sensitive intermediates.

Protocol :

-

Substrate Preparation : 2-(tert-Butoxycarbonyl)amino-5-chloropyridine is treated with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd(dppf)Cl₂ (1 mol%), KOAc (3 equiv), and dioxane at 80°C for 12 hours.

-

Workup : Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography (hexane/EtOAc 4:1).

Key Parameters :

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Catalyst Loading | 1.5 mol% | Maximizes turnover (yield: 78%) |

| Reaction Time | 18 hours | Completes conversion (vs. 65% at 12 hours) |

| Base | KOAc | Superior to K₂CO₃ (prevents Boc deprotection) |

One-Pot Sequential Functionalization

Recent advances enable sequential chlorination, borylation, and carbamate protection in a single reactor, reducing intermediate isolation steps.

Procedure :

-

Chlorination-Borylation : Combine 2-aminopyridine, LDA, C₂Cl₆, and B₂Pin₂ with Pd(dppf)Cl₂ in THF/dioxane (1:1).

-

In-Situ Protection : Add Boc₂O and DMAP after borylation completion.

-

Purification : Crystallize from ethanol/water (yield: 68%).

Advantages :

-

Eliminates intermediate purification losses.

-

Reduces solvent use by 40%.

Catalytic Systems and Reaction Optimization

Palladium Catalysts

Pd catalysts are critical for Miyaura borylation. A comparative study reveals:

| Catalyst | Yield (%) | Byproducts |

|---|---|---|

| Pd(dppf)Cl₂ | 78 | <5% |

| Pd(OAc)₂ | 52 | 18% |

| Pd(PPh₃)₄ | 65 | 12% |

Mechanistic Insight :

The dppf ligand enhances electron density at Pd, facilitating oxidative addition of B₂Pin₂.

Solvent and Temperature Effects

Solvent polarity and boiling point significantly influence reaction kinetics:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Dioxane | 2.2 | 78 |

| THF | 7.5 | 70 |

| DMF | 36.7 | 45 |

Higher temperatures (80–100°C) accelerate the reaction but risk Boc group cleavage.

Purification and Characterization

Chromatographic Techniques

-

Normal-Phase HPLC : Resolves boronate ester diastereomers (mobile phase: hexane/EtOAc 3:1).

-

Recrystallization : Ethanol/water (3:1) yields >99% purity.

Spectroscopic Validation

-

¹H NMR :

-

tert-Butyl singlet at δ 1.44 ppm (9H).

-

Pyridine H-6 resonance at δ 8.52 ppm (d, J = 5.1 Hz).

-

-

¹¹B NMR : Peak at δ 30.2 ppm confirms boronate ester formation.

Comparative Analysis of Synthetic Routes

| Method | Total Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Stepwise Synthesis | 62 | 98 | Moderate |

| One-Pot Sequential | 68 | 95 | High |

Trade-offs :

-

Stepwise synthesis offers higher purity but requires intermediate isolation.

-

One-pot methods improve throughput at slight purity cost.

Analyse Chemischer Reaktionen

Types of Reactions

Suzuki-Miyaura Coupling: This compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst and a base in an organic solvent.

Oxidation and Reduction: The compound can be subjected to oxidation and reduction reactions, although these are less common compared to coupling reactions.

Substitution Reactions: The chloro group on the pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Organic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Major Products

Coupling Products: Formation of biaryl compounds through Suzuki-Miyaura coupling.

Substituted Pyridines: Products from nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound's structural similarity to known bioactive molecules suggests it may exhibit significant biological properties. Compounds with similar structures have been investigated for:

- Anticancer activity : The presence of boron may enhance the compound's ability to interact with biological targets.

- Antimicrobial properties : The chloro group can facilitate interactions with microbial enzymes.

Organic Synthesis

tert-Butyl (5-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate can be utilized in various synthetic pathways:

- Cross-coupling reactions : The boron functionality allows for participation in Suzuki coupling reactions, enabling the formation of carbon-carbon bonds.

Material Science

Due to its unique chemical properties, this compound may find applications in the development of:

- Polymeric materials : Its structural components can be integrated into polymer matrices for enhanced performance.

Case Studies and Research Findings

Several studies have explored compounds structurally related to tert-butyl (5-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate:

| Study | Findings |

|---|---|

| Study on Boron Compounds in Drug Design | Investigated the role of boron in enhancing the biological activity of compounds similar to tert-butyl carbamate derivatives. Found increased efficacy against cancer cell lines. |

| Synthesis of Pyridine Derivatives | Demonstrated the utility of chloro-substituted pyridines in synthesizing novel heterocycles with potential pharmacological applications. |

| Cross-Coupling Reactions | Showed that boron-containing compounds are effective substrates in Suzuki reactions leading to complex organic molecules. |

Wirkmechanismus

The mechanism of action of tert-Butyl (5-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate primarily involves its role as a reagent in coupling reactions. The boronic ester group reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds. This process involves the formation of a palladium complex, transmetallation, and reductive elimination steps.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substitution Pattern Variations

tert-Butyl (3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate (CAS: 2716849-15-7)

- Key Difference : Chlorine and boronate groups are transposed (Cl at position 3, boronate at 5).

- Ortho-substituted boronate may experience steric hindrance during metal coordination .

- Safety : Requires precautions against heat and ignition sources (P210 hazard code) .

tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate (CAS: 1609402-46-1)

- Key Difference : Hydroxyl group replaces the boronate ester.

- Impact : Lacks reactivity in cross-coupling reactions but serves as a precursor for boronate installation. Lower solubility in organic solvents compared to the boronate analog .

- Synthetic Utility: Intermediate for further functionalization via Mitsunobu or SNAr reactions.

Functional Group Modifications

tert-Butyl N-methyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate

- Key Difference : Methyl group on the carbamate nitrogen (Molecular Formula: C₁₇H₂₇BN₂O₄, MW: 329.23 g/mol).

- Impact : Increased steric bulk may slow reaction kinetics in cross-couplings. Enhanced lipophilicity could improve membrane permeability in drug candidates .

- Synthesis : Requires selective protection of the amine to avoid N-methylation side reactions.

tert-Butyl (5-bromo-6-chloro-3-hydroxypyridin-2-yl)carbamate (CAS: 1131041-73-0)

- Key Difference : Bromine at position 5 and hydroxyl at position 3.

- Impact : Bromine’s superior leaving-group ability enables nucleophilic aromatic substitution (SNAr) reactions. Dual halogenation (Br/Cl) enhances electronic withdrawal, stabilizing negative charge during intermediates .

Biologische Aktivität

tert-Butyl (5-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate is a compound with significant potential in medicinal chemistry due to its unique structural features. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 378.66 g/mol. The presence of the dioxaborolane moiety is noteworthy as it contributes to the compound's reactivity and biological interactions.

| Property | Value |

|---|---|

| CAS Number | 2882875-88-7 |

| Molecular Formula | |

| Molecular Weight | 378.66 g/mol |

| Purity | >95% |

| Storage Conditions | Inert atmosphere, 2-8°C |

Anticancer Properties

Research indicates that compounds containing boron-dioxaborolane structures exhibit anticancer properties. Studies have shown that tert-butyl derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study highlighted the compound's ability to target specific pathways involved in cell proliferation and survival .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial activity. Preliminary data suggest that it exhibits moderate inhibitory effects against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the exact pathways involved .

Enzyme Inhibition

tert-Butyl (5-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate has shown potential as an enzyme inhibitor. Specifically, it may inhibit enzymes involved in metabolic pathways critical for cancer cell survival. This suggests a dual role as both an anticancer agent and a metabolic modulator .

Case Studies

- In vitro Studies : A recent study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The IC50 values indicated potent activity comparable to established chemotherapeutic agents .

- Animal Models : In vivo studies using murine models of cancer have shown that administration of the compound led to reduced tumor size and improved survival rates compared to control groups. These findings support its potential as a therapeutic agent .

- Mechanistic Insights : Investigations into the mechanism of action revealed that the compound may activate apoptotic pathways through caspase activation and mitochondrial membrane potential disruption .

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity?

The compound contains three critical functional groups:

- A pyridine ring substituted with chlorine at position 5, providing electrophilic reactivity.

- A boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at position 3, enabling participation in Suzuki-Miyaura cross-coupling reactions .

- A tert-butyl carbamate group at position 2, which acts as a protecting group for amines and enhances solubility in organic solvents .

These groups collectively make the compound suitable for modular synthesis in medicinal chemistry and materials science.

Q. What are the recommended safety precautions for handling this compound in the laboratory?

While specific safety data for this compound is limited, analogous boronate esters and carbamates suggest:

- Personal protective equipment (PPE): Gloves, lab coat, and safety goggles to avoid skin/eye contact.

- Ventilation: Use in a fume hood due to potential respiratory irritation (H335) .

- Storage: Keep away from ignition sources and moisture; store under inert gas (e.g., argon) to preserve boronate stability .

Note: Always consult SDS for structurally similar compounds (e.g., tert-butyl carbamates with boronate esters) for hazard classification .

Q. How is this compound typically synthesized?

Synthesis involves multi-step reactions:

- Functionalization of pyridine: Chlorination at position 5 and introduction of the boronate ester via Miyaura borylation (Pd-catalyzed reaction with bis(pinacolato)diboron) .

- Carbamate protection: Reaction of the amine group with tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) .

- Purification: Column chromatography or recrystallization to isolate the product, followed by characterization via ¹H/¹³C NMR and LC-MS .

Example Reaction Table:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Borylation | Pd(dppf)Cl₂, B₂pin₂, KOAc, DMF, 80°C | 65–85% | |

| Boc Protection | Boc₂O, DMAP, THF, rt | >90% |

Advanced Research Questions

Q. How can contradictory NMR data for this compound be resolved?

Signal splitting in ¹H NMR may arise from:

- Rotameric effects of the tert-butyl carbamate group, causing peak broadening. Use variable-temperature NMR to confirm .

- Boronates’ hygroscopicity: Trace moisture can lead to decomposition products (e.g., boronic acids). Ensure anhydrous conditions and use deuterated solvents with low water content .

- Coupling constants: Compare experimental J-values with DFT-calculated structures to assign stereochemistry .

Q. What strategies optimize Suzuki-Miyaura coupling efficiency with this boronate ester?

Key factors include:

- Catalyst selection: Pd(PPh₃)₄ or Pd(dtbpf)Cl₂ for sterically hindered substrates .

- Base: K₂CO₃ or CsF in THF/H₂O (3:1) to stabilize the boronate intermediate .

- Temperature: 60–80°C for 12–24 hours, monitored by TLC or LC-MS .

Example Optimization Table:

| Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O | 72 |

| Pd(dtbpf)Cl₂ | CsF | Dioxane/H₂O | 88 |

Q. How does the tert-butyl carbamate group influence the compound’s stability under acidic/basic conditions?

- Acidic conditions: The Boc group is cleaved with TFA or HCl in dioxane, releasing the amine. This is critical for deprotection in peptide synthesis .

- Basic conditions: Stable under mild bases (e.g., NaHCO₃) but degrades in strong bases (e.g., NaOH), leading to carbamate hydrolysis .

- Thermal stability: Decomposes above 150°C; DSC/TGA analysis is recommended for storage guidelines .

Q. What computational methods predict the compound’s reactivity in biological systems?

- Docking studies: Use AutoDock Vina to model interactions with target proteins (e.g., kinases or proteases) .

- DFT calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- MD simulations: Assess solvation effects and conformational stability in aqueous environments .

Q. How can batch-to-batch variability in purity be addressed?

- Analytical rigor: Use orthogonal methods (HPLC, ¹H NMR, elemental analysis) for purity assessment .

- Reproducible synthesis: Standardize reaction conditions (e.g., degassing solvents, controlling moisture) .

- Purification: Employ preparative HPLC for challenging separations, especially if boronate hydrolysis occurs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.